

# (Rac)-AZD8186: A Deep Dive into PI3Kβ Isoform Selectivity and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (Rac)-AZD8186 |           |
| Cat. No.:            | B612112       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase (PI3K) inhibitor, **(Rac)-AZD8186**, with a specific focus on its selectivity for the PI3Kβ isoform and its binding affinity. The document details the quantitative measures of its inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within the PI3K/AKT/mTOR signaling pathway.

# **Core Data: Binding Affinity and Isoform Selectivity**

(Rac)-AZD8186 is a potent and selective inhibitor of the p110 $\beta$  isoform of PI3K.[1][2] Its inhibitory activity has been quantified against all four Class I PI3K isoforms, demonstrating a clear preference for PI3K $\beta$  and PI3K $\delta$ . The following table summarizes the half-maximal inhibitory concentration (IC50) values of AZD8186 against the different PI3K isoforms.

| PI3K Isoform                          | IC50 (nM) |  |
|---------------------------------------|-----------|--|
| РІЗКβ                                 | 4         |  |
| ΡΙ3Κδ                                 | 12        |  |
| ΡΙ3Κα                                 | 35        |  |
| РІЗКу                                 | 675       |  |
| Data compiled from MedchemExpress.[3] |           |  |



The data clearly indicates that AZD8186 is most potent against PI3K $\beta$ , with an IC50 of 4 nM.[3] It also shows significant activity against PI3K $\delta$  (IC50 = 12 nM), while being considerably less potent against PI3K $\alpha$  (IC50 = 35 nM) and PI3K $\gamma$  (IC50 = 675 nM).[3] This selectivity profile suggests that AZD8186 is a dual PI3K $\beta$ / $\delta$  inhibitor with a strong preference for the  $\beta$  isoform. This targeted approach may offer a better therapeutic window and reduced off-target effects compared to pan-PI3K inhibitors.[1]

# **Mechanism of Action and Signaling Pathway**

AZD8186 functions as an ATP-competitive inhibitor of PI3Kβ and PI3Kδ.[4] By binding to the kinase domain of these isoforms, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[5][6] The inhibition of this crucial step disrupts the entire PI3K/AKT/mTOR signaling cascade, a pathway fundamental for cell growth, proliferation, survival, and metabolism.[7][8][9] Dysregulation of this pathway, often through the loss of the tumor suppressor PTEN, is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][9]





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of **(Rac)-AZD8186** on PI3K $\beta$ .

# **Experimental Protocols**

The determination of the binding affinity and selectivity of **(Rac)-AZD8186** involves a series of in vitro and cellular assays.

# **In Vitro Kinase Assays**



Objective: To determine the direct inhibitory effect of AZD8186 on the enzymatic activity of purified PI3K isoforms.

Methodology: A common method is a Kinase Glo™ based enzyme activity assay.[4]

- Reagents: Recombinant human catalytic domains of PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ are used. The substrate is PIP2, and ATP is required for the kinase reaction.
- Procedure:
  - The kinase reaction is performed by incubating the respective PI3K isoform with PIP2 and ATP in a buffer solution.
  - Serial dilutions of AZD8186 are added to the reaction mixture to determine its inhibitory effect at various concentrations.
  - The reaction is allowed to proceed for a defined period.
  - The amount of ATP remaining after the kinase reaction is quantified using a luciferasebased assay (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.
- Data Analysis: The luminescence data is used to calculate the percentage of inhibition at each drug concentration. The IC50 value is then determined by fitting the data to a doseresponse curve.

## **Cellular Assays**

Objective: To assess the inhibitory effect of AZD8186 on PI3K signaling within a cellular context.

Methodology: Western blotting is a standard technique to measure the phosphorylation status of downstream targets of PI3K, such as AKT.

- Cell Lines: Cell lines with known genetic backgrounds, such as PTEN-deficient (e.g., MDA-MB-468, PC3) or PIK3CA-mutant cell lines, are often used.[2][3]
- Procedure:







- Cells are treated with varying concentrations of AZD8186 for a specific duration.
- Following treatment, cells are lysed to extract total protein.
- Protein concentrations are determined to ensure equal loading.
- Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
- The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT) at key residues (e.g., Ser473 and Thr308) and total AKT.
- Secondary antibodies conjugated to an enzyme (e.g., HRP) are then used for detection.
- The signal is visualized using chemiluminescence, and the band intensities are quantified.
- Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition. The IC50 value for the inhibition of AKT phosphorylation is then calculated.





Click to download full resolution via product page

Caption: Experimental workflow for determining the PI3K $\beta$  selectivity and binding affinity of (Rac)-AZD8186.

### **Conclusion**

(Rac)-AZD8186 is a highly potent and selective inhibitor of PI3K $\beta$ , with significant activity also against the  $\delta$  isoform. Its mechanism of action through the inhibition of the PI3K/AKT/mTOR



signaling pathway makes it a promising therapeutic agent, particularly for cancers with PTEN loss. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other targeted kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-PKB/Akt Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 8. bocsci.com [bocsci.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [(Rac)-AZD8186: A Deep Dive into PI3Kβ Isoform Selectivity and Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612112#rac-azd8186-pi3k-isoform-selectivity-and-binding-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com